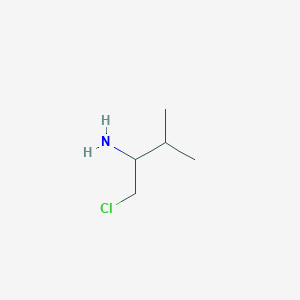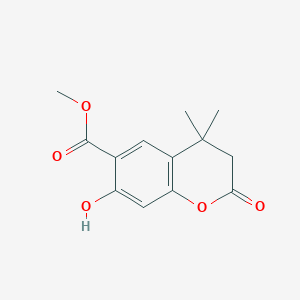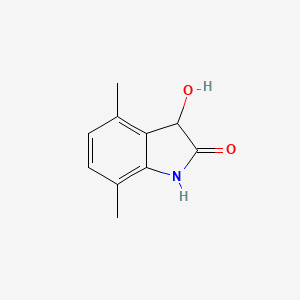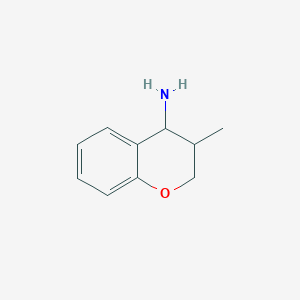
(4-Ethyl-2,5-dimethylquinolin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-2,5-dimethylquinolin-3-yl)methanol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(4-Ethyl-2,5-dimethylquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Ethyl-2,5-dimethylquinolin-3-yl)aldehyde or (4-Ethyl-2,5-dimethylquinolin-3-yl)carboxylic acid .
科学研究应用
(4-Ethyl-2,5-dimethylquinolin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4-Ethyl-2,5-dimethylquinolin-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2,5-Dimethylquinoline: A precursor in the synthesis of (4-Ethyl-2,5-dimethylquinolin-3-yl)methanol.
4-Ethylquinoline: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to the presence of both ethyl and dimethyl groups on the quinoline ring, as well as the methanol group at the 3-position. These structural features may confer distinct chemical and biological properties compared to other quinoline derivatives .
属性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
(4-ethyl-2,5-dimethylquinolin-3-yl)methanol |
InChI |
InChI=1S/C14H17NO/c1-4-11-12(8-16)10(3)15-13-7-5-6-9(2)14(11)13/h5-7,16H,4,8H2,1-3H3 |
InChI 键 |
YODVZHJPKSJUMG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC2=CC=CC(=C21)C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)


![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
![Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13189784.png)
![2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)


![2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)

